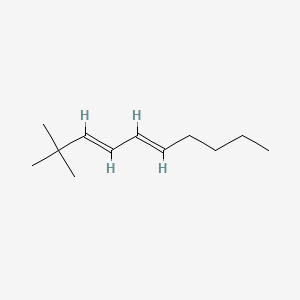
2,2-Dimethyl-3,5-decadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3,5-decadiene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2,2-dimethyl-3,5-decadien-1-yne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3,5-decadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., OH-, NH3).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2,2-Dimethyl-3,5-decadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3,5-decadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
類似化合物との比較
2,2-Dimethyl-3,5-decadien-1-yne: A related compound with a triple bond.
2,2-Dimethyl-3,5-decadiene: A similar diene with different substitution patterns.
3,5-Decadiyne, 2,2-dimethyl-: Another related compound with a different arrangement of double and triple bonds.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
55638-50-1 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
(3E,5E)-2,2-dimethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+ |
InChIキー |
AJRCNFWSKFHYRK-BNFZFUHLSA-N |
異性体SMILES |
CCCC/C=C/C=C/C(C)(C)C |
正規SMILES |
CCCCC=CC=CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





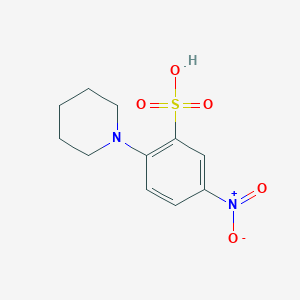
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
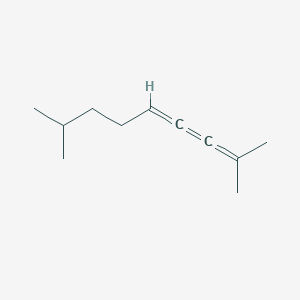


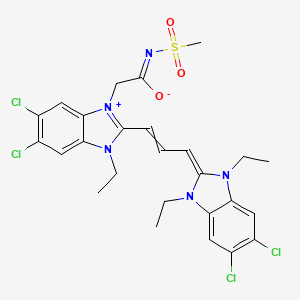
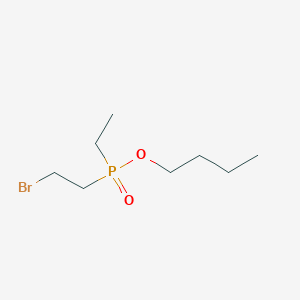

![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
